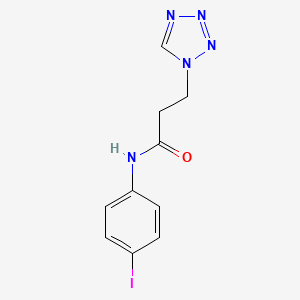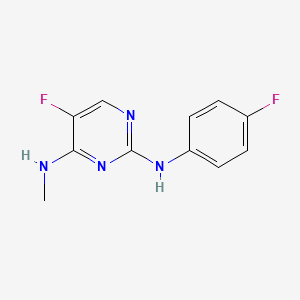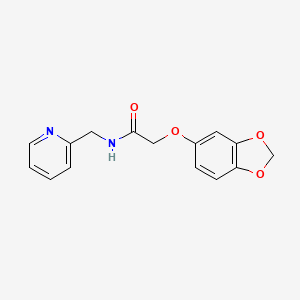
tetrahydro-2-furanylmethyl 4-biphenylcarboxylate
Vue d'ensemble
Description
Tetrahydro-2-furanylmethyl 4-biphenylcarboxylate, also known as THFM-BPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. THFM-BPC is a synthetic compound that is derived from furan and biphenylcarboxylic acid. It is a white crystalline powder that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of tetrahydro-2-furanylmethyl 4-biphenylcarboxylate is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways in the body. It has been found to inhibit the production of pro-inflammatory cytokines and increase the activity of antioxidant enzymes. This compound has also been found to protect neuronal cells from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of oxidative stress markers such as malondialdehyde and increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. This compound has also been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. In addition, this compound has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tetrahydro-2-furanylmethyl 4-biphenylcarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory. It is also stable and has a long shelf life. This compound has been found to exhibit low toxicity and is well-tolerated in animal models. However, this compound has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. This compound also has low bioavailability and requires high doses for therapeutic effects.
Orientations Futures
There are several future directions for the research on tetrahydro-2-furanylmethyl 4-biphenylcarboxylate. One direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate the potential use of this compound in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is also needed to fully understand the mechanism of action of this compound and to develop more effective formulations for its administration.
Applications De Recherche Scientifique
Tetrahydro-2-furanylmethyl 4-biphenylcarboxylate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. This compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
oxolan-2-ylmethyl 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c19-18(21-13-17-7-4-12-20-17)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-3,5-6,8-11,17H,4,7,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRPSOGKILONEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(benzylthio)benzoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4416077.png)
![1-[3-(2-methoxyphenoxy)propyl]-3,4-dimethylpiperidine hydrochloride](/img/structure/B4416078.png)
![{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}methylamine hydrochloride](/img/structure/B4416085.png)

![N-cyclohexyl-N'-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B4416091.png)

![9-(3,5-difluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4416117.png)

![N-(4-fluorophenyl)-2-{[5-(2-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4416120.png)
![N-(2-ethoxyphenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4416127.png)

![7-(4-chlorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4416137.png)
![2-(2-methoxy-4-{[(1-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4416154.png)
